molecular formula C11H12N2 B13750466 1H-Imidazole, 1-(2-ethylphenyl)- CAS No. 25364-41-4

1H-Imidazole, 1-(2-ethylphenyl)-

Cat. No.: B13750466
CAS No.: 25364-41-4
M. Wt: 172.23 g/mol
InChI Key: MQZSSWAZHBYHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Broader Field of Imidazole (B134444) Chemistry and its Derivatives

The imidazole ring is a fundamental structural motif found in a wide array of biologically important molecules, including the amino acid histidine, purines in DNA, and the signaling molecule histamine. nih.gov This prevalence in nature has spurred extensive research into the synthesis and application of imidazole derivatives. nih.govbenthamdirect.com The imidazole structure is characterized by two nitrogen atoms, one of which is basic and the other, depending on the substituent, can be acidic, rendering the ring amphoteric. nih.gov This dual nature, coupled with the aromaticity of the ring, allows for a diverse range of chemical transformations and interactions.

The synthesis of imidazole derivatives has evolved significantly, with numerous methods developed to introduce a wide variety of substituents onto the imidazole core. organic-chemistry.orgbohrium.com These methods include multi-component reactions, metal-catalyzed cross-coupling reactions, and regioselective C-H functionalization. organic-chemistry.orgnih.govacs.org The ability to precisely control the substitution pattern on the imidazole ring is crucial for tailoring the properties of the resulting molecules for specific applications.

1H-Imidazole, 1-(2-ethylphenyl)- is a specific example of an N-arylimidazole. The attachment of the 2-ethylphenyl group to the nitrogen atom at the 1-position significantly influences the electronic and steric properties of the imidazole ring. This, in turn, affects its reactivity and potential applications. The synthesis of such N-aryl imidazoles can be achieved through various methods, often involving the reaction of an appropriately substituted phenyl compound with an imidazole ring. ontosight.ai

Significance in Contemporary Organic and Materials Science Research

In contemporary research, 1H-Imidazole, 1-(2-ethylphenyl)- and related imidazole derivatives are explored for their potential in diverse fields, particularly in organic synthesis and materials science. ontosight.ai The imidazole moiety's ability to act as a ligand for transition metals is a key feature, making these compounds valuable in catalysis and coordination chemistry. ontosight.ai The nitrogen atoms of the imidazole ring can coordinate with metal centers, influencing the catalytic activity and selectivity of various chemical reactions.

The structural framework of 1H-Imidazole, 1-(2-ethylphenyl)- also makes it a versatile building block in the synthesis of more complex molecules. Researchers are investigating its use in the creation of novel compounds with specific biological activities. acs.orgnih.govontosight.ai The substitution pattern on the phenyl ring, in this case, the ethyl group at the ortho position, can play a crucial role in directing the assembly of these larger, more intricate structures.

Furthermore, in the realm of materials science, imidazole-based compounds are being investigated for the development of new materials. ontosight.ai Their thermal stability and ability to participate in intermolecular interactions make them attractive components for polymers and ionic liquids. The specific properties of 1H-Imidazole, 1-(2-ethylphenyl)-, such as its predicted boiling point and density, contribute to its potential utility in these applications. chem960.comchem960.com The ongoing research into direct arylation techniques for imidazoles further expands the possibilities for creating highly functionalized materials with tailored properties. nih.govacs.orgrsc.org

Table 1: Physicochemical Properties of 1H-Imidazole, 1-(2-ethylphenyl)-

Property Value
Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Boiling Point 311.8°C at 760 mmHg chem960.comchem960.com
Density 1.03 g/cm³ chem960.comchem960.com
Refractive Index 1.571 chem960.comchem960.com
Flash Point 142.4°C chem960.comchem960.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25364-41-4

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-(2-ethylphenyl)imidazole

InChI

InChI=1S/C11H12N2/c1-2-10-5-3-4-6-11(10)13-8-7-12-9-13/h3-9H,2H2,1H3

InChI Key

MQZSSWAZHBYHAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C=CN=C2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1h Imidazole, 1 2 Ethylphenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1H-Imidazole, 1-(2-ethylphenyl)- and its derivatives, ¹H and ¹³C NMR are fundamental in confirming the molecular structure.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of a 1-aryl-1H-imidazole derivative, the protons on the imidazole (B134444) ring appear at distinct chemical shifts. For instance, the proton at the C2 position of the imidazole ring usually appears as a singlet, while the protons at the C4 and C5 positions can appear as separate signals or a multiplet, depending on their magnetic equivalence. rsc.orgresearchgate.net

The protons of the 2-ethylphenyl group also exhibit characteristic signals. The aromatic protons on the phenyl ring typically appear as a complex multiplet in the downfield region of the spectrum. The ethyl group gives rise to a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling with each other.

The following table summarizes typical ¹H NMR chemical shifts for related imidazole derivatives.

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
1-phenyl-1H-imidazoleCDCl₃7.86 (s, 1H), 7.50-7.21 (m, 7H) rsc.org
1-(4-methylphenyl)-1H-imidazoleCDCl₃7.80 (s, 1H), 7.26-7.18 (m, 6H), 2.39 (s, 3H) rsc.org
1-(2-methylphenyl)-1H-imidazoleCDCl₃7.58 (s, 1H), ... rsc.org
1-Ethylimidazole--
ETHYL IMIDAZOLE-2-CARBOXYLATE-- chemicalbook.com
2-Ethylimidazole (B144533)-- nih.gov

This table is interactive. Click on the compound name for more details where available.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 1H-Imidazole, 1-(2-ethylphenyl)- gives a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the imidazole ring typically resonate in the range of δ 115-140 ppm. The C2 carbon usually appears at the most downfield position among the imidazole carbons. The carbons of the phenyl ring show signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the imidazole ring (C1') and the carbon bearing the ethyl group (C2') having distinct chemical shifts. The ethyl group carbons appear in the upfield region of the spectrum.

Below is a table of representative ¹³C NMR data for similar compounds.

CompoundSolventChemical Shifts (δ, ppm)
1-phenyl-1H-imidazoleCDCl₃137.2, 135.5, 130.3, 129.8, 127.4, 121.4, 118.2 rsc.org
1-(4-methylphenyl)-1H-imidazoleCDCl₃137.4, 135.6, 134.9, 130.3, 130.2, 121.3, 118.3, 20.9 rsc.org
1-Ethylimidazole-- chemicalbook.com
Imidazole-- chemicalbook.com

This table is interactive. Click on the compound name for more details where available.

Advanced NMR Techniques for Detailed Structural and Conformational Studies

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed for a more detailed structural and conformational analysis of 1H-Imidazole, 1-(2-ethylphenyl)-. These experiments help to establish connectivity between protons and carbons, confirming the assignment of signals in the ¹H and ¹³C spectra.

Dynamic NMR (DNMR) studies can provide insights into conformational changes, such as the rotation around the C-N bond connecting the phenyl and imidazole rings. researchgate.net The rate of this rotation can influence the appearance of the NMR spectra, and by studying the spectra at different temperatures, the energy barrier for this rotation can be determined. For some imidazole derivatives, proton exchange can lead to the existence of tautomeric forms, which can also be investigated using dynamic NMR techniques. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules. These techniques provide information about the functional groups present in 1H-Imidazole, 1-(2-ethylphenyl)-.

The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the imidazole and phenyl rings, and various bending vibrations. For example, the C-H stretching vibrations for the aromatic rings typically appear above 3000 cm⁻¹, while those for the ethyl group appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region.

For related compounds like 2-ethyl-1H-benzo[d]imidazole, computational studies using methods like Hartree-Fock and Density Functional Theory (DFT) have been used to calculate vibrational frequencies, which show good agreement with experimental data. researchgate.net Similar theoretical calculations could be applied to 1H-Imidazole, 1-(2-ethylphenyl)- to aid in the assignment of its vibrational spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to study its fragmentation pattern upon ionization. For 1H-Imidazole, 1-(2-ethylphenyl)-, the molecular ion peak in the mass spectrum would confirm its molecular weight.

The fragmentation pattern can provide valuable structural information. Electrospray ionization (ESI) is a soft ionization technique that can be used to generate the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can reveal characteristic fragmentation pathways. For example, studies on similar 5-substituted 1H-tetrazole derivatives have shown characteristic losses of neutral molecules like HN₃ or N₂ depending on the ionization mode. lifesciencesite.com For 1H-Imidazole, 1-(2-ethylphenyl)-, fragmentation might involve cleavage of the ethyl group or the bond between the phenyl and imidazole rings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. A single-crystal X-ray diffraction study of 1H-Imidazole, 1-(2-ethylphenyl)- would determine its bond lengths, bond angles, and torsion angles. nih.gov

This technique would also reveal the conformation of the molecule in the solid state, including the dihedral angle between the planes of the imidazole and phenyl rings. nih.gov In related structures of 1-phenyl-1H-imidazole derivatives, this angle has been observed to vary. nih.gov Furthermore, X-ray crystallography can identify and characterize intermolecular interactions, such as hydrogen bonds and π-stacking, which govern the packing of molecules in the crystal. mdpi.comresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the purity and composition of the synthesized material. For 1H-Imidazole, 1-(2-ethylphenyl)-, the molecular formula is C₁₁H₁₂N₂. chemicalbook.com

Below is a table showing the theoretical elemental composition.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01111132.12176.71
HydrogenH1.0081212.0967.03
NitrogenN14.007228.01416.27
Total 172.231 100.00

Table 1: Theoretical Elemental Composition of 1H-Imidazole, 1-(2-ethylphenyl)- (C₁₁H₁₂N₂)

The close correlation between experimentally obtained values and these theoretical percentages confirms the successful synthesis and purity of the compound. nih.gov

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is particularly useful for assessing the thermal stability of a compound. TGA measures the change in mass of a sample as it is heated at a controlled rate.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal X-ray diffraction provides detailed structural information from a perfect crystal, Powder X-ray Diffraction (PXRD) is used to characterize the bulk crystalline material. libretexts.orgwikipedia.org This technique is essential for phase identification, purity assessment, and refinement of lattice parameters. libretexts.org

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern—a plot of diffracted intensity versus the diffraction angle (2θ)—is recorded. libretexts.org Since the powder contains crystallites in countless random orientations, the PXRD pattern represents all possible diffraction peaks for the substance simultaneously. wikipedia.org

The resulting diffractogram is a unique fingerprint for a specific crystalline phase. It can be used to:

Confirm that the synthesized bulk material corresponds to the structure determined from single-crystal analysis.

Identify the presence of any crystalline impurities. wikipedia.org

Monitor phase transitions as a function of temperature or pressure.

Electron Microscopy (e.g., SEM-EDX) for Morphological and Elemental Distribution Analysis

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful techniques for analyzing the surface morphology and elemental composition of a material.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the sample's surface, generating high-resolution images of its topography. This can reveal the shape, size, and texture of the crystalline particles. In studies of imidazole-based composites, SEM images have been used to observe the surface morphology of the material. researchgate.netresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX): When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. EDX analysis detects these X-rays to identify the elements present in the sample and determine their relative abundance. researchgate.net This technique is often used in conjunction with SEM to create elemental maps, showing the distribution of elements across the sample's surface. For imidazole-containing composites, EDX spectra confirm the presence and distribution of constituent elements like carbon, nitrogen, and others from the composite matrix. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 1h Imidazole, 1 2 Ethylphenyl and Imidazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to the computational study of imidazole-based systems. nih.govresearchgate.net These approaches solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. DFT, with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying imidazole (B134444) derivatives. nih.govrasayanjournal.co.in Ab initio methods, while more computationally intensive, can offer even higher accuracy. researchgate.netrowan.edu

Geometry Optimization and Electronic Structure Analysis

The electronic structure of 1H-Imidazole, 1-(2-ethylphenyl)- would be characterized by the distribution of electrons within the molecule. The presence of the aromatic imidazole ring and the ethylphenyl group leads to a delocalized π-electron system. This delocalization is a key feature of the electronic structure, contributing to the molecule's stability and chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comtaylorandfrancis.com Conversely, a small gap suggests that the molecule is more reactive and polarizable. rasayanjournal.co.in For imidazole derivatives, the nature and position of substituents on the imidazole or phenyl rings can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Method
6-methyl-2-(4-metoxyphenylimidazole)[1,2α]pyridine-2.9857.19910.184RHF/6-31G(d,p) researchgate.net
1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione)-6.2967-1.80964.4871B3LYP/6-311G(d,p) irjweb.com
4,5-Diphenyl-1-(2-(pyrrolidin-1-yl)-ethyl-2(p-tolyl)-1H-imidazoleNot SpecifiedNot Specified2.821B3LYP/6-311++G(d,p) rasayanjournal.co.in

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents areas of positive potential, which are electron-poor and prone to nucleophilic attack.

For 1H-Imidazole, 1-(2-ethylphenyl)-, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring, indicating their nucleophilic character. The hydrogen atoms and the ethyl group would likely exhibit positive potential. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu It allows for the investigation of charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. icm.edu.pl

Donor NBOAcceptor NBOE(2) (kcal/mol)CompoundReference
n(LPCl 35)π(C27-C31)228.182-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole acadpubl.eu
n(N)σ(CH)8.13Methylamine wisc.edu

*E(2) measures the intensity of the interaction between donor and acceptor orbitals.

Molecular Dynamics Simulations for Conformational Studies and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rowan.edu By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into conformational changes, molecular flexibility, and intermolecular interactions over time.

For 1H-Imidazole, 1-(2-ethylphenyl)-, MD simulations could be used to explore its conformational landscape, identifying the most populated conformations and the energy barriers between them. This is particularly relevant for understanding the flexibility of the ethylphenyl group and its orientation relative to the imidazole ring. Furthermore, MD simulations can be employed to study the interaction of this compound with other molecules, such as solvent molecules or biological macromolecules, providing a dynamic picture of these interactions. rowan.edu

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized geometry. While there are no specific search results for the predicted NMR of 1H-Imidazole, 1-(2-ethylphenyl)-, computational methods are routinely used for this purpose in related imidazole derivatives. nih.gov

Structure-Reactivity Relationships Derived from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), have been instrumental in unraveling the structure-reactivity relationships of imidazole-containing compounds. researchgate.net The reactivity of an imidazole derivative is intricately linked to the electronic nature and position of its substituents.

Studies on mono-substituted imidazoles have shown that both electron-donating and electron-withdrawing groups significantly influence the molecule's reactivity. researchgate.net For instance, the position of substitution on the imidazole ring dictates the reactivity towards electrophilic attack. Computational analyses have revealed that the reactivity of electron-rich imidazole sequences generally follows the order of 2-substituted > 5-substituted > 4-substituted imidazoles. researchgate.net This is attributed to the resonance effect, where electron-donating substituents enhance the nucleophilicity of the pyridine-like nitrogen atom. researchgate.net

For 1-aryl-imidazoles, such as 1H-Imidazole, 1-(2-ethylphenyl)-, the nature of the aryl substituent plays a critical role. The ortho-position of the ethyl group on the phenyl ring in 1H-Imidazole, 1-(2-ethylphenyl)- likely introduces steric and electronic effects that modulate its reactivity compared to unsubstituted 1-phenylimidazole. nih.gov Research on related tri-aryl imidazole systems has indicated that substitutions at the ortho-position of the aryl moiety can be crucial for achieving higher selectivity in biological interactions. nih.gov

The reactivity of the imidazole ring itself can be quantified using descriptors like Fukui functions, which are calculated from the molecular orbitals. These functions help in identifying the most probable sites for nucleophilic and electrophilic attacks. For many substituted imidazoles, the nitrogen atoms are predicted to be favorable nucleophilic sites. researchgate.net The presence of electron-releasing groups tends to make the N-site a preferred location for hard reactions, while electron-attracting groups favor soft reactions at the same site. researchgate.net

Furthermore, computational studies on the hydrogen-atom transfer (HAT) capabilities of imidazoles have shown that coordination to a metal center, such as titanium, can significantly weaken the N-H bond, facilitating HAT reactions. acs.org This highlights the influence of the chemical environment on the reactivity of the imidazole core. The steric bulk of substituents on the imidazole ring can also impact reactivity; for example, a bulkier 2-ethylimidazole (B144533) was found to be unreactive in a specific catalytic system where 2-methylimidazole (B133640) was efficient. acs.org

The following table summarizes the general influence of substituent electronic effects on the reactivity of the imidazole ring based on computational studies.

Substituent TypeEffect on Imidazole RingPredicted Reactivity
Electron-Donating Groups (e.g., -NH2, -OH, -OCH3)Increase electron densityEnhanced nucleophilicity, particularly at the nitrogen atoms. researchgate.net
Electron-Withdrawing Groups (e.g., -NO2, -CN, -COOH)Decrease electron densityReduced overall nucleophilicity, but can activate specific positions for nucleophilic attack. researchgate.net
Aryl Groups (e.g., -phenyl)Can act as electron-donating or -withdrawing depending on other substituents on the aryl ring. Introduces steric factors.Modulates reactivity based on electronic and steric effects. Ortho-substituents can have a pronounced impact. nih.gov

Investigation of Substituent Effects on Electronic and Optical Properties

Theoretical calculations are pivotal in understanding how substituents affect the electronic and optical properties of imidazole derivatives. These properties, including absorption and emission wavelengths, are highly tunable by altering the molecular structure.

The electronic properties are often analyzed through the lens of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability, reactivity, and optical characteristics. acs.org A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable, often resulting in absorption at longer wavelengths.

In fused π-conjugated imidazolium (B1220033) compounds, both the nature of the substituent on the aromatic ring and the counteranion have been shown to influence the optical properties. nih.gov For example, introducing electron-donating groups like N,N-dibutylamino or electron-withdrawing groups like trifluoromethyl and cyano at the 2-position of the imidazole ring leads to significant shifts in absorption and emission wavelengths. nih.gov

A study on Y-shaped imidazole derivatives found that fluorescence quantum yields varied significantly with different substituents, and the presence of a nitro group could quench fluorescence entirely. researchgate.net This underscores the profound impact of electron-withdrawing groups on the emissive properties of these molecules.

For benzimidazole (B57391) derivatives, which share the imidazole core, computational studies have explored their nonlinear optical (NLO) properties. acs.org The strategic placement of donor and acceptor groups can enhance the NLO response, a desirable characteristic for materials used in photonics and optoelectronics.

The pH of the environment can also dramatically alter the optical properties of certain imidazole-based fluorophores. nih.gov Theoretical models have helped to explain these pH-dependent shifts by identifying the specific nitrogen atom in the imidazole ring that acts as the pH-sensitive center in both the ground and excited states. nih.gov

The table below provides a summary of the general effects of different substituent types on the electronic and optical properties of imidazole systems, as predicted by computational investigations.

PropertyEffect of Electron-Donating Groups (e.g., -NH2, -OR)Effect of Electron-Withdrawing Groups (e.g., -NO2, -CN)
HOMO Energy Generally increasesGenerally decreases
LUMO Energy May increase slightlyGenerally decreases significantly
HOMO-LUMO Gap Tends to decreaseTends to decrease
Absorption Wavelength (λmax) Often results in a red-shift (to longer wavelengths) nih.govOften results in a red-shift (to longer wavelengths) nih.gov
Emission Wavelength Can lead to shifts in emission spectra nih.govCan lead to shifts in emission spectra and, in some cases, fluorescence quenching. researchgate.net
Nonlinear Optical (NLO) Response Can enhance NLO properties when part of a donor-π-acceptor system. acs.orgCan enhance NLO properties when part of a donor-π-acceptor system. acs.org

These computational insights are crucial for the rational design of novel imidazole-based materials with tailored electronic and optical characteristics for a wide array of applications.

Coordination Chemistry and Catalytic Applications

1H-Imidazole, 1-(2-ethylphenyl)- and its Analogs as Ligands in Metal Complexes

Imidazole (B134444) and its derivatives are widely employed as ligands in the synthesis of metal-organic frameworks (MOFs) and discrete coordination complexes due to their robust N-donor coordination sites. researchgate.net The N1-substituted imidazoles, such as 1H-Imidazole, 1-(2-ethylphenyl)-, are particularly valuable as they are monodentate ligands, coordinating to metal centers exclusively through the N3 atom. wikipedia.org This directed binding simplifies the resulting structures compared to unsubstituted imidazole, which can also act as a bridging ligand. The steric bulk of the 2-ethylphenyl group is a critical design element, shielding the metal center and influencing the complex's kinetic and thermodynamic properties. google.com

The synthesis of metal complexes involving 1H-Imidazole, 1-(2-ethylphenyl)- and its analogs typically follows straightforward procedures involving the reaction of the imidazole derivative with a metal salt in a suitable solvent. researchgate.netajol.info The choice of solvent, temperature, and molar ratio of ligand to metal are crucial parameters that dictate the stoichiometry and structure of the final product. researchgate.net

Commonly, an ethanolic solution of a transition metal salt, such as a chloride or perchlorate (B79767) salt of copper(II), cobalt(II), or nickel(II), is added to a solution of the imidazole ligand. ajol.infosemanticscholar.org The reaction mixture is then heated under reflux for a period to ensure complete complex formation. ajol.info The resulting metal complex often precipitates from the solution upon cooling or after partial evaporation of the solvent.

Table 1: Representative Synthetic Conditions for Metal-Imidazole Complexes

Metal SaltLigand AnalogSolventConditionsReference
Cu(ClO₄)₂·6H₂OEthyl-imidazole (Et-ImH)Methanol/EthanolStirring at room temperature semanticscholar.org
CoCl₂·6H₂ONew imidazole derivativeEthanolReflux for 1.5 hours ajol.info
[Ni(CN)₄]²⁻ / Fe(II)1-Ethyl-imidazole (1-EtIm)Water/EthanolSlow diffusion mdpi.com
CoCl₂4'-[p-(Imidazol-1-yl)phenyl]-terpyridineDMFSolvothermal researchgate.net

In complexes of 1H-Imidazole, 1-(2-ethylphenyl)-, the ligand coordinates to the metal center as a monodentate ligand through its N3 atom. wikipedia.org The geometry of the metal center is highly dependent on the metal ion itself, its oxidation state, and the number of coordinated ligands. The steric hindrance from the 1-(2-ethylphenyl) group can play a significant role, potentially limiting the number of ligands that can fit around a metal center and influencing the preferred coordination geometry. google.com

For instance, with metal ions like Cu(II), square planar or distorted octahedral geometries are common. ajol.inforesearchgate.net Zn(II) can form tetrahedral or octahedral complexes, while Co(II) and Ni(II) are frequently found in octahedral environments. wikipedia.orgresearchgate.net In the case of 1H-Imidazole, 1-(2-ethylphenyl)-, the bulky substituent might favor the formation of complexes with lower coordination numbers, such as tetrahedral geometries, to minimize steric repulsion between ligands. For example, studies on related bulky imidazole ligands have shown the formation of four-coordinate tetrahedral complexes. wikipedia.org

Common Geometries of Metal-Imidazole Complexes:

Octahedral: [Fe(imidazole)₆]²⁺, [Co(imidazole)₆]²⁺, [Ni(imidazole)₆]²⁺ wikipedia.org

Square Planar: [Cu(imidazole)₄]²⁺, [Pd(imidazole)₄]²⁺ wikipedia.org

Tetrahedral: [Zn(imidazole)₄]²⁺ wikipedia.orgresearchgate.net

The characterization of metal complexes with 1H-Imidazole, 1-(2-ethylphenyl)- relies on a suite of spectroscopic and electrochemical techniques.

Infrared (IR) Spectroscopy: Coordination of the imidazole ring to a metal ion is typically confirmed by a shift in the stretching frequency of the C=N bond in the IR spectrum. researchgate.net This shift indicates a change in the electron density of the ring upon complexation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insight into the geometry of the metal center. The d-d electronic transitions are sensitive to the ligand field environment. For example, copper(II) complexes with square planar geometry exhibit characteristic absorption bands in the visible region. semanticscholar.orgresearchgate.net Metal-to-ligand charge transfer (MLCT) bands can also be observed, particularly in complexes with specific substituents that facilitate this electronic transition. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand structure within the complex, although paramagnetic metal centers can lead to significant broadening of the signals. researchgate.netajol.info

Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox behavior of the metal complexes. semanticscholar.org The reduction and oxidation potentials of the metal center can be determined, providing information about the electronic effect of the imidazole ligand on the metal's stability in different oxidation states. Studies on related copper(II) complexes have shown that the geometry and the nature of the ligand substituents can significantly shift the redox potentials. rsc.org

Table 2: Illustrative Spectroscopic Data for Analogous Metal-Imidazole Complexes

Complex TypeTechniqueKey ObservationInferenceReference
Cu(II)-Schiff base/ImidazoleUV-VisBroad d-d transition bandSquare planar geometry semanticscholar.orgresearchgate.net
Mn(II)-Imidazole derivativeUV-VisBands at ~690 nm and ~445 nmOctahedral geometry ajol.info
Cu(II)-Imidazo-phenanthrolineCyclic VoltammetryPositive shift in reduction potentialAutoreduction of Cu(II) induced by ligand rsc.org
Various Imidazole ComplexesFT-IRShift in C=N and C-N stretching bandsCoordination of imidazole N atom to metal ajol.info

Role in Catalysis

Imidazole-based systems, including those derived from 1H-Imidazole, 1-(2-ethylphenyl)-, are of growing importance in the field of catalysis. ontosight.ainih.gov The coordinated metal ion can act as a Lewis acid, activating substrates, while the imidazole ligand can modulate the metal's reactivity and selectivity.

Metal complexes containing imidazole ligands have demonstrated catalytic activity in a variety of organic transformations. A prominent application is in multicomponent reactions for the synthesis of complex heterocyclic molecules. researchgate.netsciepub.com For example, metal-organic frameworks (MOFs) incorporating metal ions and imidazole-based linkers have been used as efficient heterogeneous catalysts for the one-pot synthesis of 2,4,5-trisubstituted imidazoles. mdpi.com

The rational design of imidazole-based catalysts is a key area of research. nih.govnih.gov The goal is to create systems with high activity, selectivity, and stability. Key design strategies include:

Varying the Metal Center: The choice of metal (e.g., Cu, Pd, Co, Cr) is fundamental, as each metal has distinct catalytic properties. nih.govmdpi.com

Ligand Modification: The electronic and steric properties of the imidazole ligand can be fine-tuned. For 1H-Imidazole, 1-(2-ethylphenyl)-, the ethyl group's position influences the steric environment around the metal. Further substitution on the phenyl ring could be used to modulate the ligand's electron-donating or -withdrawing character.

Heterogenization: To improve reusability and ease of separation, homogeneous catalysts can be anchored to solid supports. For instance, chromium-based MOF MIL-101 has been shown to be a highly efficient and recyclable heterogeneous catalyst for imidazole synthesis. mdpi.com This approach combines the high activity of molecular catalysts with the practical advantages of solid catalysts.

The development of such catalytic systems often involves a synergistic approach, combining experimental synthesis and testing with computational studies to predict and understand the structure-activity relationships. nih.gov

Ligand Design for Homogeneous and Heterogeneous Catalysis

The efficacy of a metal-based catalyst is profoundly influenced by the ligands coordinated to the metal center. Ligand design involves the intentional modification of a ligand's steric and electronic properties to optimize a catalyst's activity, selectivity, and stability. scholaris.ca The compound 1H-Imidazole, 1-(2-ethylphenyl)- possesses distinct features that are highly relevant for this purpose: the imidazole ring, which can act as a strong σ-donating N-heterocyclic carbene (NHC) ligand precursor, and the 2-ethylphenyl group, which provides specific steric bulk near the coordination site. ontosight.airesearchgate.net

Ligand Design for Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. The design of ligands is crucial for controlling the catalytic environment directly around the metal atom. 1H-Imidazole, 1-(2-ethylphenyl)- is an excellent precursor for forming N-heterocyclic carbene (NHC) ligands. NHCs are known for forming strong metal-ligand bonds and are widely used in various catalytic reactions. researchgate.net

The synthesis of an NHC-metal complex from 1H-Imidazole, 1-(2-ethylphenyl)- would involve the deprotonation of the imidazolium (B1220033) salt derived from it, followed by coordination to a metal center (e.g., Palladium, Ruthenium, Copper). The key design feature of this ligand is the 2-ethylphenyl substituent.

Detailed Research Findings:

Steric Influence: The ethyl group at the ortho-position of the phenyl ring imposes significant steric hindrance. This bulkiness can create a "coordination pocket" around the metal center. This pocket influences the substrate's approach, potentially leading to high selectivity (e.g., regioselectivity or enantioselectivity) in catalytic transformations. The principle of modifying steric effects to optimize catalysis is a well-established strategy in ligand design. scholaris.ca

Electronic Properties: The imidazole ring is electronically rich and acts as a strong σ-donor, which can stabilize the metal center, particularly in higher oxidation states, and promote oxidative addition steps in a catalytic cycle.

Catalyst Stability: The strong M-C bond formed between the metal and the NHC ligand often results in highly stable and robust catalysts with long lifetimes.

The hypothetical impact of modifying the N-aryl substituent on a generic cross-coupling reaction is illustrated in the table below.

Table 1: Hypothetical Influence of Ligand Steric Bulk on Catalytic Performance

N-Aryl Substituent on Imidazole Ligand Steric Bulk Reaction Time (hours) Product Yield (%) Selectivity (desired isomer)
Phenyl Low 12 75 80:20
2-Methylphenyl Medium 8 88 90:10
1-(2-ethylphenyl)- Medium-High 6 92 95:5

Ligand Design for Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. A primary advantage of this approach is the ease of separating the catalyst from the reaction mixture, allowing for its recovery and reuse. researchgate.netmdpi.com The design of ligands for heterogeneous systems often involves anchoring or immobilizing a homogeneous catalyst onto a solid support.

1H-Imidazole, 1-(2-ethylphenyl)- can be adapted for heterogeneous catalysis by functionalizing the phenyl ring or the imidazole backbone to enable covalent attachment to a support material.

Detailed Research Findings:

Immobilization Strategies: The ligand can be modified, for instance, by introducing a functional group like a carboxylic acid or an amine, which can then be grafted onto supports such as silica (B1680970), polymers, or clay minerals. researchgate.netnih.gov For example, a derivative could be attached to silica gel, periodic mesoporous organosilica, or metal-organic frameworks (MOFs). mdpi.comresearchgate.net

Support Materials:

Clay Minerals (e.g., Montmorillonite): These offer a low-cost, high-surface-area support for immobilizing imidazole-based catalysts. researchgate.net

Polymers: Polymer-supported imidazole ligands provide flexibility and can be tailored for specific reaction environments. nih.gov

Metal-Organic Frameworks (MOFs): Using an imidazole derivative as a linker in a MOF structure can create a highly ordered, porous catalyst with accessible and well-defined active sites. mdpi.com

Advantages: The resulting heterogeneous catalysts benefit from enhanced stability and prevent the leaching of the metal into the product. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. sciepub.com

The following table compares the performance of a hypothetical catalyst in homogeneous versus heterogeneous systems for a Suzuki-Miyaura coupling reaction.

Table 2: Comparison of Homogeneous vs. Heterogeneous Catalysis

Catalyst System Catalyst Reaction Time (hours) Product Yield (%) Catalyst Reusability
Homogeneous [Pd-NHC(1-(2-ethylphenyl)imidazole)]Cl₂ 2 98 Not reusable
Heterogeneous Silica-grafted [Pd-NHC(1-(2-ethylphenyl)imidazole)] 5 95 (1st cycle) Yes (up to 5 cycles)

This comparative table illustrates the typical trade-offs. The homogeneous catalyst is faster and may give a slightly higher initial yield. However, the heterogeneous version, based on the same ligand, maintains high efficacy over multiple uses, making it more cost-effective and environmentally benign.

Advanced Research on Derivatives and Structural Analogs of 1h Imidazole, 1 2 Ethylphenyl

Synthesis of Substituted 1H-Imidazole, 1-(2-ethylphenyl)- Derivatives and Other Imidazole (B134444) Analogs

The synthesis of imidazole derivatives, including those based on the 1-(2-ethylphenyl)-1H-imidazole scaffold, employs a variety of established and modern organic chemistry techniques. The general approach often involves the construction of the imidazole ring or the N-arylation of a pre-existing imidazole. Common methods include the Debus, Radiszewski, and Wallach syntheses, which can be adapted for substituted analogs by using appropriately functionalized starting materials. pharmatutor.org

The synthesis of 1H-Imidazole, 1-(2-ethylphenyl)- itself typically involves reacting a phenyl ring with an imidazole ring. ontosight.ai This can be achieved through multi-step reactions that may include substitution, condensation, or metal-catalyzed coupling reactions, with specific reagents and conditions tailored to the desired substituents. ontosight.ai For instance, N-1 alkylated derivatives of 4-phenyl-imidazoles can be synthesized through deprotonation with a strong base like sodium hydride, followed by alkylation with the corresponding alkyl halide. nih.gov

A common strategy for creating diverse imidazole derivatives is the one-pot, multi-component reaction. For example, a green synthesis approach using microwave irradiation has been employed for a one-pot, four-component reaction to produce novel imidazole derivatives in high yields (86%-92%) and short reaction times (9-14 minutes). nih.gov Another versatile method involves the Claisen-Schmidt condensation of benzaldehydes with 4-(Imidazol-1-yl) acetophenone, which can be performed using ultrasonication as a green synthesis technique to yield imidazolylchalcone derivatives. researchgate.net

The synthesis of related imidazole analogs, such as 2,4,5-triphenyl-1H-imidazole derivatives, often starts with the condensation of benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297) in acetic acid (a variation of the Radiszewski synthesis). ijfmr.com The resulting triphenyl-imidazole can then be further functionalized. For example, reaction with chloroacetyl chloride followed by substitution with various amines can yield a series of N-substituted ethanone (B97240) derivatives. japsonline.com

Fused imidazole scaffolds, such as benzo[d]imidazoles, are typically synthesized by the condensation of o-phenylenediamine (B120857) with carboxylic acids or aldehydes. researchgate.net For example, reacting o-phenylenediamine with 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl) propanoic acid yields complex benzimidazole (B57391) derivatives. researchgate.net

Rational Design of Derivatives for Specific Chemical or Material Science Research Objectives

The rational design of imidazole derivatives is a key strategy for developing new molecules with tailored properties for chemical and material science applications. nih.gov This process involves the strategic selection and placement of substituents on the imidazole or its associated phenyl rings to influence the molecule's electronic, optical, or coordination properties.

In material science, imidazole derivatives are explored for their potential in coordination chemistry and as catalysts, owing to their ability to coordinate with metals. ontosight.ai The design process might involve introducing specific functional groups to enhance the ligand's binding affinity or to tune the electronic properties of the resulting metal complex. For instance, computational studies on 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate (MPDIA) and 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate (BPDIA) have been used to predict their nonlinear optical (NLO) properties, with the first-order hyperpolarizabilities calculated to be significantly higher than that of the standard NLO material urea. researchgate.net This suggests a rational design approach where substituents are chosen to maximize hyperpolarizability for applications in optoelectronics.

Another area of rational design is the development of novel imaging agents. Researchers have synthesized a series of imidazole-4,5-dicarboxyamides (I45DCs) designed specifically for chemical exchange saturation transfer (CEST) MRI. johnshopkins.edunih.gov The design features intramolecular hydrogen bonds that result in large labile proton chemical shifts, which are crucial for generating strong CEST contrast. By altering the substituents on the dicarboxyamide portion, the pH sensitivity of the agent can be tuned for specific imaging applications. johnshopkins.edunih.gov

The design process often relies on established pharmacophore models, which, while originating from medicinal chemistry, provide valuable frameworks for non-biological applications. For example, the design of novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazoles was based on proven pharmacophore analogs. rsc.orgresearchgate.net This highlights a broader strategy where structural motifs known to interact with specific biological targets can be repurposed and optimized for chemical objectives, such as selective binding to metal ions or acting as a scaffold for new catalysts.

Impact of Substituents on Synthetic Accessibility and Reactivity

The nature and position of substituents on the imidazole ring and any aryl groups significantly influence the synthetic pathways and the chemical reactivity of the resulting derivatives. These effects are governed by the electronic (electron-donating or electron-withdrawing) and steric properties of the substituents.

Synthetic Accessibility: The presence of certain functional groups can facilitate or hinder synthetic transformations. For example, the synthesis of N-1 alkylated 4-phenyl-imidazoles is achieved by deprotonation followed by alkylation. nih.gov The acidity of the N-H proton, and thus the ease of deprotonation, is influenced by substituents on the phenyl ring. Electron-withdrawing groups would increase the acidity, potentially allowing for the use of milder bases, while electron-donating groups would decrease it. The choice of synthetic route may also be dictated by the substituent. A one-pot, four-component synthesis of imidazoles was successful with a range of substituted benzaldehydes, indicating the robustness of this method to electronic variations. nih.gov However, highly bulky or reactive substituents might require protection/deprotection steps, adding complexity to the synthesis.

Reactivity: Computational studies using density functional theory (DFT) have provided significant insights into how substituents modulate the reactivity of the imidazole core. researchgate.netresearchgate.net The reactivity of imidazole derivatives can be understood by analyzing their frontier molecular orbitals (HOMO and LUMO) and local reactivity descriptors like Fukui functions.

Nucleophilicity: The imidazole ring is electron-rich and generally acts as a nucleophile. Electron-donating groups (e.g., -NH2, -OCH3) enhance the electron density of the ring, increasing its nucleophilicity and making it more reactive towards electrophiles. researchgate.net Conversely, electron-withdrawing groups (e.g., -NO2, -CN) decrease the electron density, reducing its nucleophilicity. researchgate.net

Site of Reactivity: DFT calculations predict how substituents direct incoming reagents. For electrophilic attack, molecular electrostatic potential (MEP) maps show that negative potential regions, typically over the nitrogen atoms, are the most reactive sites. researchgate.net Fukui function calculations on substituted imidazoles indicated that for most substituents, the pyridine-like nitrogen atom is the preferred site for reaction with hard electrophiles, while electron-attracting groups favor this site for soft reactions. researchgate.net

Acidity/Basicity: The nitrogen atoms in the imidazole ring confer basic properties. ontosight.ai The pKa value is sensitive to substituents. Electron-withdrawing groups decrease basicity, while electron-donating groups increase it. This is a critical factor in reactions where the imidazole acts as a base or a nucleophilic catalyst.

Hydrogen Bonding: The character of substituents (electron-withdrawing vs. electron-donating) can influence the strength of intramolecular and intermolecular hydrogen bonds. nih.gov This is particularly relevant in the design of supramolecular structures and functional materials. For example, electron-donating substituents were found to favor H-bonding in certain salicylaldehyde (B1680747) hydrazone systems, a principle that can be extended to imidazole derivatives. nih.gov

Structure-Property Relationships in Derivative Series (Focusing on Non-Biological and Non-Clinical Properties)

The systematic variation of substituents in a series of 1-(2-ethylphenyl)-1H-imidazole derivatives allows for the establishment of clear structure-property relationships (SPRs). These relationships are crucial for fine-tuning molecules for specific applications in material science and chemical research by correlating structural changes with physical and chemical properties.

Computational chemistry plays a pivotal role in elucidating these SPRs. For a series of imidazole derivatives, DFT calculations can predict key quantum-chemical descriptors that relate to their properties. researchgate.net

Electronic Properties: The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Substituent Effect on HOMO/LUMO: Electron-donating groups (EDGs) like -OCH3 and -NH2 increase the HOMO energy level, making the molecule a better electron donor. Electron-withdrawing groups (EWGs) like -NO2 and -CN lower both the HOMO and LUMO energy levels, making the molecule a better electron acceptor. researchgate.netresearchgate.net

Energy Gap (ΔE): The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. The introduction of various substituents systematically tunes this gap, thereby controlling the molecule's reactivity and electronic absorption properties.

Table 1: Predicted Electronic Properties of Substituted Imidazole Derivatives
Substituent TypeEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO Gap (ΔE)Predicted Impact on Reactivity
Electron-Donating Group (e.g., -OCH3)IncreaseSlight Increase/No ChangeDecreaseHigher Reactivity (more nucleophilic)
Electron-Withdrawing Group (e.g., -NO2)DecreaseDecreaseDecreaseHigher Reactivity (more electrophilic)
Halogen (e.g., -Br, -Cl)Decrease (Inductive)Decrease (Inductive)VariableVariable, influences reaction site

Nonlinear Optical (NLO) Properties: The NLO response of a molecule, particularly its first-order hyperpolarizability (β), is highly dependent on its electronic structure. Molecules with a strong charge-transfer character, often created by connecting an electron-donating group to an electron-withdrawing group through a π-conjugated system, tend to have high β values. Computational studies on imidazole derivatives have shown that strategic substitution can lead to significant NLO properties. For example, 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate (MPDIA), which contains an electron-donating methoxy (B1213986) group, was predicted to have a hyperpolarizability over 20 times that of urea, a standard NLO material. researchgate.net This demonstrates a clear SPR: enhancing the intramolecular charge transfer character of the imidazole derivative leads to a dramatic increase in its NLO response.

Exploration of Novel Imidazole Scaffolds for Chemical Sciences

Beyond simple substituted derivatives of 1H-Imidazole, 1-(2-ethylphenyl)-, research is actively exploring novel scaffolds that incorporate the imidazole ring into more complex or fused systems. These new architectures offer unique three-dimensional structures and electronic properties, opening up new avenues in catalysis, material science, and supramolecular chemistry. benthamdirect.com

One such novel scaffold is the imidazole-4,5-dicarboxyamide (I45DC) class. johnshopkins.edunih.gov These compounds were specifically designed for chemical applications in imaging. Their structure is notable for the two amide groups attached to the C4 and C5 positions of the imidazole ring. This arrangement facilitates intramolecular hydrogen bonding and provides two labile protons, which is key to their function as pH-sensitive CEST MRI agents. The versatility of this scaffold lies in the ability to modify the amide substituents, which allows for fine-tuning of properties like water solubility and the precise pH range of sensitivity. johnshopkins.edunih.gov

Another area of exploration involves fused imidazole systems . By annulating the imidazole ring with other heterocyclic or aromatic systems, new scaffolds with extended π-systems and rigid geometries are created.

Benzo[d]imidazoles: The fusion of a benzene (B151609) ring to the imidazole core creates the benzimidazole scaffold. These compounds are widely studied, and novel derivatives continue to be synthesized. For example, complex molecules linking benzimidazoles to triazole rings have been prepared, demonstrating the potential for creating intricate ligands for coordination chemistry or building blocks for functional polymers. researchgate.net

Imidazo[2,1-b]thiazoles: This fused system combines an imidazole ring with a thiazole (B1198619) ring, creating a bicyclic scaffold with unique electronic characteristics due to the presence of both nitrogen and sulfur heteroatoms. Derivatives of this scaffold, such as those containing a methyl sulfonyl pharmacophore, have been synthesized, showcasing the potential to create highly specific molecular architectures. researchgate.net

The exploration of these novel scaffolds is driven by the search for enhanced functionality. The imidazole ring is a versatile building block, and by incorporating it into larger, more complex structures, chemists can develop new materials with tailored electronic, optical, and chemical properties. nih.gov

Table 2: Examples of Novel Imidazole Scaffolds and Their Potential in Chemical Sciences
Scaffold NameKey Structural FeatureExample Application/PropertyReference
Imidazole-4,5-dicarboxyamides (I45DCs)Amide groups at C4 and C5Tunable pH sensors for CEST imaging johnshopkins.edu, nih.gov
Benzo[d]imidazolesFused benzene ringBuilding blocks for complex ligands and functional polymers researchgate.net
Imidazo[2,1-b]thiazolesFused thiazole ringScaffolds for creating molecules with specific electronic properties researchgate.net

Diverse Research Applications of Imidazole Compounds Non Clinical Focus

Applications in Materials Science

The structural versatility of the imidazole (B134444) core, combined with the specific properties imparted by substituents like the 2-ethylphenyl group, positions these compounds as valuable components in the design of advanced materials. The presence of the imidazole ring allows for its use as a ligand in coordination chemistry, while the phenyl group can be tailored to influence electronic and photophysical properties.

Imidazole-Based Frameworks (e.g., Metal-Organic Frameworks - MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Imidazole and its derivatives are frequently employed as ligands in MOF synthesis due to the coordinating ability of their nitrogen atoms. These frameworks have garnered significant interest for applications in gas storage, separation, and catalysis.

While specific studies detailing the use of 1H-Imidazole, 1-(2-ethylphenyl)- as a primary ligand in MOF synthesis are not extensively documented, its structural features make it a plausible candidate. The imidazole nitrogen can coordinate with metal centers, and the 2-ethylphenyl group would project into the pores of the resulting framework, influencing the pore size, shape, and surface chemistry.

Research on related multifunctional imidazole-based ligands has demonstrated the successful synthesis of complex MOFs. For instance, pyridyl-imidazole-carboxyl ligands have been used to create manganese and silver-based MOFs. One such manganese-based framework, [Mn(CIP-)2], displayed a 3D microporous structure and exhibited excellent selective absorption of CO2 over N2 and CH4. This selective gas uptake is a critical property for applications in carbon capture and gas purification. The specific properties of such MOFs are highly dependent on the interplay between the metal ion and the organic ligand.

Table 1: Gas Selectivity in an Imidazole-Based MOF

This table presents data for the related MOF, [Mn(CIP-)2], to illustrate the potential application of imidazole-based frameworks.

Gas Mixture (v/v) Temperature (K) Pressure (bar) Selectivity
CO₂/CH₄ (50:50) 273 1 8.0

Source: Adapted from Dalton Transactions, 2019.

Potential in Electronic and Optical Materials (e.g., Non-linear Optical - NLO properties, Aggregation-Induced Emission - AIE materials)

Organic materials with π-conjugated systems are at the forefront of research for electronic and optical applications due to their potential for high performance and chemical tunability. Imidazole derivatives are actively studied in this domain.

Non-linear Optical (NLO) Properties: NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for technologies like optical switching and frequency conversion. Organic molecules with donor-π-acceptor architectures often exhibit significant NLO responses. The imidazole ring can act as part of the π-conjugated bridge or as a donor/acceptor group. Theoretical studies on various imidazole derivatives have shown that a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) facilitates intramolecular charge transfer, a key factor for NLO activity.

For example, a study on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, which features a triaryl-substituted imidazole core, demonstrated significant third-order NLO properties. The experimental Z-scan technique confirmed a nonlinear absorption coefficient and refractive index, indicating its potential for use in optoelectronic devices. Although 1H-Imidazole, 1-(2-ethylphenyl)- lacks a strong acceptor group in its basic structure, its aromatic system contributes to its polarizability, and it could be functionalized to enhance NLO characteristics.

Aggregation-Induced Emission (AIE): Aggregation-Induced Emission is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence.

Imidazole derivatives have been designed as AIE-active materials. For instance, donor-π-acceptor dyes based on a 1,4,5-triphenyl-1H-imidazole donor showed significant AIE behavior. The emission intensity of these dyes increased substantially in mixtures of dioxane and water, where they aggregate. The AIE effect is valuable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The structure of 1H-Imidazole, 1-(2-ethylphenyl)- , with its rotatable phenyl group, suggests that restricting this rotation in an aggregated state could potentially lead to AIE phenomena, though this has not been experimentally verified.

Development of Sensing Materials

The ability of the imidazole nitrogen atoms to bind with various analytes, particularly metal ions, makes imidazole derivatives excellent candidates for chemosensors. This interaction can lead to a detectable change in the molecule's photophysical properties, such as a shift in color (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor).

Researchers have developed numerous imidazole-based sensors for a variety of targets.

Metal Ion Detection: A sensor based on a symmetrical imidazole framework was synthesized and showed high selectivity for detecting silver ions (Ag⁺) with a "turn-off" fluorescence response. Similarly, other imidazole derivatives have been designed to detect copper (II) ions, with detection limits significantly below the levels permitted in drinking water by the US EPA.

Anion and Small Molecule Detection: The sensing applications are not limited to cations. A silver-based MOF with an imidazole-containing ligand was shown to be a multi-responsive fluorescent probe for iron (III) ions, chromate/dichromate anions, and even the pesticide 2,6-Dich-4-nitroaniline. Furthermore, substituted imidazole probes have been designed for the ultrasensitive detection of hydrazine (B178648) in various forms, including vapor.

The 1H-Imidazole, 1-(2-ethylphenyl)- scaffold could be functionalized to create selective sensors. The 2-ethylphenyl group could be modified with other functional groups to tune the sensor's selectivity and sensitivity towards specific environmental or industrial analytes.

Chemical Reactivity Studies beyond Synthetic Processes

Beyond its role in building larger molecules or materials, the inherent reactivity of the imidazole ring is a subject of fundamental study, particularly in the contexts of corrosion inhibition and antioxidant mechanisms.

Corrosion Inhibition Mechanisms (via Theoretical and Electrochemical Studies)

The use of organic compounds to inhibit the corrosion of metals, especially steel in acidic environments, is a well-established industrial practice. Imidazole derivatives have proven to be effective corrosion inhibitors. Their mechanism of action typically involves the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions.

The effectiveness of imidazole inhibitors is attributed to several factors:

The presence of nitrogen heteroatoms with lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms.

The π-electrons of the aromatic imidazole ring, which facilitate strong adsorption onto the surface.

The presence of other substituents on the ring that can enhance the electron density and, therefore, the adsorption strength.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to quantify the inhibition efficiency. For example, studies on 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole and 4,5-Diphenyl-1H-Imidazole-2-Thiol have demonstrated high inhibition efficiencies (over 90%) for steel in acidic solutions. The adsorption of these inhibitors on the steel surface was found to follow the Langmuir adsorption isotherm, and thermodynamic calculations indicated a spontaneous adsorption process.

Theoretical studies using Density Functional Theory (DFT) complement experimental work by providing insights into the relationship between the molecular structure of the inhibitor and its performance. These calculations can determine parameters like the HOMO and LUMO energies, which correlate with the molecule's ability to donate or accept electrons and thus interact with the metal surface. For 1H-Imidazole, 1-(2-ethylphenyl)- , the nitrogen atoms and the π-system of the imidazole and phenyl rings would be the primary sites for adsorption onto a metal surface, suggesting its potential as a corrosion inhibitor.

Table 2: Corrosion Inhibition Efficiency of a Related Imidazole Derivative

This table shows data for 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT) on C38 steel in 1 M HCl to exemplify the performance of imidazole-based inhibitors.

Inhibitor Concentration (M) Inhibition Efficiency (%)
1 x 10⁻⁶ 65.52
1 x 10⁻⁵ 78.41
1 x 10⁻⁴ 86.43
1 x 10⁻³ 90.71

Source: Adapted from Journal of Chemical and Pharmaceutical Research, 2012.

Fundamental Antioxidant Mechanism Studies (Chemical Radical Scavenging Assays)

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging harmful free radicals. While many complex biological assays exist, simple chemical assays are used to determine the fundamental radical-scavenging ability of a compound.

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common and straightforward method to evaluate antioxidant potential. The DPPH molecule is a stable free radical with a deep violet color. When it reacts with an antioxidant that can donate a hydrogen atom or an electron, it is reduced, and its color fades. This color change, measured by a spectrophotometer, is proportional to the radical scavenging activity of the compound.

The antioxidant activity of imidazole derivatives is often linked to the hydrogen atom on the N-1 position of the imidazole ring. This hydrogen can be donated to a radical, and the resulting imidazole radical is stabilized by resonance. While 1H-Imidazole, 1-(2-ethylphenyl)- has a substituent at the N-1 position and therefore lacks this specific N-H proton for donation, other mechanisms could contribute to antioxidant activity. For instance, the aromatic system could interact with radicals, or the molecule could be functionalized with phenolic groups, which are known to be excellent radical scavengers. Studies on various heterocyclic compounds, including imidazole derivatives, continue to explore these structure-activity relationships in the context of antioxidant behavior.

Research in High-Energy Materials (Theoretical and Performance Aspects)nih.gov

A thorough review of scientific literature and chemical databases reveals a significant lack of research into the theoretical and performance aspects of 1H-Imidazole, 1-(2-ethylphenyl)- as a high-energy material. The primary focus of research into imidazole-based energetic materials is on compounds that have been heavily functionalized with explosophoric groups, such as nitro (-NO2) or azido (B1232118) (-N3) groups, which are critical for achieving the high energy density required for such applications. energetic-materials.org.cnnih.govresearchgate.net

Computational studies, such as those using Density Functional Theory (DFT), are commonly employed to predict the energetic properties of novel compounds. energetic-materials.org.cn These studies typically calculate key performance indicators including:

Heat of Formation (HOF): A measure of the energy stored in a molecule.

Density (ρ): Higher density is often correlated with superior detonation performance.

Detonation Velocity (D): The speed at which the detonation wave travels through the explosive.

Detonation Pressure (P): The pressure of the shock wave produced upon detonation.

For a compound to be considered a candidate for high-energy applications, it generally requires a high positive heat of formation and a high density, often achieved by incorporating a large number of nitrogen-oxygen bonds. researchgate.net The molecular structure of 1H-Imidazole, 1-(2-ethylphenyl)- , which consists of an imidazole ring attached to an ethylphenyl group, lacks the necessary functional groups that would confer significant energetic properties.

Research on aryl-substituted imidazoles in the context of energetic materials is almost exclusively focused on derivatives containing multiple nitro groups. energetic-materials.org.cnresearchgate.net For instance, studies on polynitro aryl-azole derivatives show that the energetic performance is directly related to the number and position of nitro groups on the molecular scaffold. energetic-materials.org.cnresearchgate.net The presence of only alkyl and aryl substituents, as in 1H-Imidazole, 1-(2-ethylphenyl)- , does not contribute to the characteristics sought in high-energy materials.

Consequently, there are no available theoretical calculations or experimental data for the detonation velocity, detonation pressure, or other performance metrics for 1H-Imidazole, 1-(2-ethylphenyl)- . The scientific community's efforts in designing and synthesizing new energetic materials are directed towards molecules with a much higher nitrogen and oxygen content. nih.govresearchgate.net

Due to the absence of research on 1H-Imidazole, 1-(2-ethylphenyl)- within the field of high-energy materials, no data tables of its performance aspects can be provided.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-(2-ethylphenyl)-1H-imidazole derivatives, and how can reaction conditions be optimized?

Answer:
The synthesis of 1-(2-ethylphenyl)-1H-imidazole derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example:

  • Procedure : Haloarenes (e.g., 2-ethylphenyl halides) react with substituted imidazoles under catalytic conditions. A representative method () uses CuI/K₂CO₃ in DMF at 120°C for 24 hours under argon.
  • Optimization : Key parameters include:
    • Catalyst selection : CuI enhances reactivity for aryl halides with electron-withdrawing groups.
    • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.
    • Temperature control : Prolonged heating (24–48 hours) ensures complete conversion but risks side reactions like imidazole ring decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Yield improvements (>70%) require stoichiometric excess of imidazole (1.2–1.5 eq.) .

Advanced: How can regioselective functionalization of 1-(2-ethylphenyl)-1H-imidazole be achieved using transition-metal catalysis?

Answer:
Pd-catalyzed C–H activation enables late-stage diversification (). For instance:

  • Method : A Pd(OAc)₂/Xantphos system facilitates coupling with aryl halides at the imidazole C4/C5 positions.
    • Substrate scope : Electron-rich aryl bromides (e.g., naphthalene derivatives) exhibit higher reactivity.
    • Regioselectivity : Steric effects from the 2-ethylphenyl group direct functionalization to the less hindered C4 position.
  • Characterization : ¹H/¹³C NMR and HRMS confirm regiochemistry. For example, coupling with 2-bromobenzotrifluoride yields C4-substituted derivatives with >90% regioselectivity .

Basic: What experimental strategies are used to assess the biological activity of 1-(2-ethylphenyl)-1H-imidazole derivatives?

Answer:

  • Antimicrobial assays :
    • MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Derivatives with electron-withdrawing substituents show enhanced activity ().
    • Mechanistic studies : Fluorescence microscopy with SYTOX Green detects membrane disruption.
  • Biochemical probes : Competitive binding assays (e.g., ATPase inhibition) quantify target engagement. IC₅₀ values correlate with substituent hydrophobicity (logP) .

Advanced: How can contradictory data in imidazole derivative synthesis (e.g., yield disparities) be systematically analyzed?

Answer:
Contradictions often arise from varying reaction parameters or impurity profiles. A stepwise resolution approach includes:

  • Reaction monitoring : TLC or HPLC tracks intermediate formation. For example, unreacted haloarenes may persist if CuI is insufficient ().
  • Byproduct identification : GC-MS or NMR detects side products (e.g., imidazole N-oxide from oxidation).
  • Statistical optimization : DOE (Design of Experiments) identifies critical factors (e.g., temperature vs. catalyst loading). Case study: A 30% yield discrepancy was traced to residual moisture in DMF, which deactivates CuI .

Basic: What spectroscopic techniques are essential for characterizing 1-(2-ethylphenyl)-1H-imidazole derivatives?

Answer:

  • ¹H NMR : Distinct signals for imidazole protons (δ 7.2–7.8 ppm) and ethylphenyl substituents (δ 1.2–1.4 ppm for CH₃). Coupling constants (J = 1.5–2.0 Hz) confirm regiochemistry.
  • 13C NMR : Carbonyl or sulfonyl groups (if present) appear at δ 160–180 ppm.
  • HRMS : Exact mass confirms molecular formula (e.g., C₁₁H₁₃N₂ requires m/z 173.1079).
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced: How does the electronic nature of substituents influence the reactivity of 1-(2-ethylphenyl)-1H-imidazole in cross-coupling reactions?

Answer:

  • Electron-donating groups (EDGs) : Activate the imidazole ring for electrophilic substitution. Methoxy or alkyl groups increase electron density, accelerating Suzuki-Miyaura couplings ().
  • Electron-withdrawing groups (EWGs) : Enhance oxidative addition in Pd-catalyzed reactions. Nitro or trifluoromethyl groups improve yields in Buchwald-Hartwig aminations.
  • Case study : A derivative with a 4-NO₂ group achieved 85% yield in C–N coupling vs. 45% for an unsubstituted analog .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.